molecular formula C10H13N5 B6351293 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile CAS No. 1710203-01-2

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile

Cat. No.: B6351293
CAS No.: 1710203-01-2
M. Wt: 203.24 g/mol
InChI Key: UXSDFEAXDJXAJA-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H13N5. It is characterized by a pyrimidine ring substituted with a piperazine moiety and a nitrile group.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can act as ATP mimicking tyrosine kinase inhibitors . This suggests that 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile may interact with enzymes, proteins, and other biomolecules involved in ATP-dependent processes.

Cellular Effects

Similar pyrimidine derivatives have been shown to exhibit antiproliferative activity against various human tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrimidine derivatives can act as ATP mimicking tyrosine kinase inhibitors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrimidine with 4-methylpiperazine under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSDFEAXDJXAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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